Cutcpp
Overview
Description
Copper(II) meso-tetra(4-carboxyphenyl)porphyrin, commonly referred to as Cutcpp, is a copper-based porphyrin compound Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll
Preparation Methods
Synthetic Routes and Reaction Conditions
Cutcpp can be synthesized through a series of chemical reactions involving the formation of the porphyrin ring and the subsequent incorporation of the copper ionThe reaction is typically carried out in a solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Cutcpp undergoes various chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, often facilitated by its copper center, which can cycle between different oxidation states.
Reduction: The compound can also undergo reduction reactions, where the copper center is reduced.
Substitution: Substitution reactions can occur at the peripheral carboxyphenyl groups or the porphyrin ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Various nucleophiles, such as amines or thiols, can be used under mild conditions to introduce new functional groups.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while substitution reactions can introduce new functional groups, leading to modified porphyrin compounds with different properties .
Scientific Research Applications
Cutcpp has a wide range of scientific research applications:
Biology: The compound’s ability to mimic natural enzymes makes it useful in studying enzyme mechanisms and developing biomimetic catalysts.
Mechanism of Action
The mechanism by which Cutcpp exerts its effects is primarily through its copper center, which can undergo redox cycling. This allows the compound to participate in electron transfer reactions, making it an effective catalyst. The porphyrin ring also plays a crucial role in stabilizing the copper center and facilitating interactions with substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy .
Comparison with Similar Compounds
Cutcpp can be compared with other copper-based porphyrins and metal-organic frameworks (MOFs):
Copper(II) tetraphenylporphyrin (CuTPP): Similar to this compound but with phenyl groups instead of carboxyphenyl groups.
Copper(II) phthalocyanine (CuPc): Another copper-based compound with a similar structure but different electronic properties.
Copper-based MOFs: These materials incorporate copper ions into a porous framework, offering high surface area and tunable properties for catalysis and gas storage.
This compound’s uniqueness lies in its combination of a copper center with carboxyphenyl groups, which enhances its solubility and reactivity compared to other copper-based porphyrins.
Properties
IUPAC Name |
4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;copper-67(2+);hydron | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2/i;1+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJHHBUSDSQBFW-GJNDDOAHSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[67Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28CuN4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130726-41-9 | |
Record name | 5,10,15,20-Tetrakis(4-carboxyphenyl)porphinatocopper(II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130726419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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